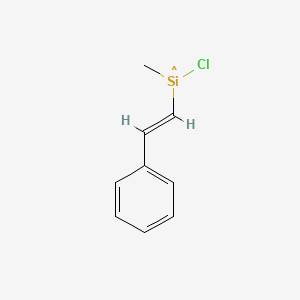
CID 87176305
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the PubChem CID 87176305 is a chemical entity with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 87176305 involves specific synthetic routes and reaction conditions. Typically, the synthesis starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: CID 87176305 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
CID 87176305 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. Additionally, in the industry, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 87176305 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 87176305 include those with analogous chemical structures and properties. These compounds may share similar applications and mechanisms of action but differ in their specific chemical makeup.
Uniqueness: What sets this compound apart from similar compounds is its unique chemical structure, which imparts distinct properties and potential uses. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H10ClSi |
|---|---|
Molecular Weight |
181.71 g/mol |
InChI |
InChI=1S/C9H10ClSi/c1-11(10)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ |
InChI Key |
KGJGSZNJUDCHPG-BQYQJAHWSA-N |
Isomeric SMILES |
C[Si](/C=C/C1=CC=CC=C1)Cl |
Canonical SMILES |
C[Si](C=CC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















